N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that features a morpholine ring, a benzoxazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole ring is replaced by the morpholine moiety.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide: A structurally similar compound without the trifluoromethyl group.
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Another compound with a morpholine and benzamide structure but different substituents.
Uniqueness
N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c21-20(22,23)14-3-1-2-13(10-14)19(27)24-15-4-5-18-16(11-15)17(25-29-18)12-26-6-8-28-9-7-26/h1-5,10-11H,6-9,12H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTFHZJAWUSSKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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